REACTION_CXSMILES
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[CH3:1][NH:2]/[N:3]=[CH:4]/[C:5]1[C:10](F)=[CH:9][C:8]([F:12])=[CH:7][C:6]=1[F:13]>C(Cl)Cl>[F:13][C:6]1[CH:7]=[C:8]([F:12])[CH:9]=[C:10]2[C:5]=1[CH:4]=[N:3][N:2]2[CH3:1]
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Name
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|
Quantity
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3.85 g
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Type
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reactant
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Smiles
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CN/N=C/C1=C(C=C(C=C1F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
purified on flash chromatography (EtOAc:Hexane 10:90)
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Name
|
|
Type
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product
|
Smiles
|
FC1=C2C=NN(C2=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.926 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |